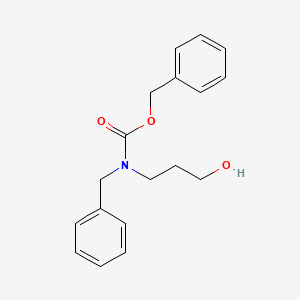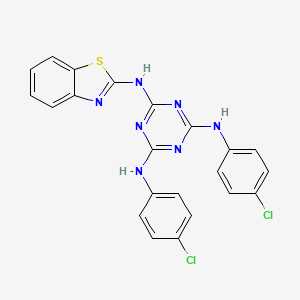
3-Bromo-2-isopropoxy-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-isopropoxy-5-nitropyridine is an organic compound with the molecular formula C8H9BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, an isopropoxy group at the second position, and a nitro group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxy-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-5-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the nitration of 3-bromo-2-isopropoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is conducted at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-Bromo-2-isopropoxy-5-aminopyridine.
Oxidation: 3-Bromo-2-oxopropyl-5-nitropyridine.
Applications De Recherche Scientifique
3-Bromo-2-isopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is often employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may act as inhibitors or modulators of specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is a valuable intermediate in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-isopropoxy-5-nitropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-nitropyridine: Similar structure but lacks the isopropoxy group.
2-Bromo-5-nitropyridine: Similar structure but the bromine atom is at the second position.
3-Bromo-2-hydroxy-5-nitropyridine: Similar structure but has a hydroxy group instead of an isopropoxy group.
2-Amino-5-bromo-3-nitropyridine: Similar structure but has an amino group instead of an isopropoxy group.
Uniqueness
3-Bromo-2-isopropoxy-5-nitropyridine is unique due to the presence of both the isopropoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9BrN2O3 |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
3-bromo-5-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3 |
Clé InChI |
YFBUZHWKODDJEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)

![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)


![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)


![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
